N,1-Dimethyl-1H-pyrazol-5-amine
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Overview
Description
N,1-Dimethyl-1H-pyrazol-5-amine: is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This compound is characterized by the presence of a dimethyl group at the nitrogen atom and the 1-position of the pyrazole ring, as well as an amino group at the 5-position.
Mechanism of Action
Target of Action
N,1-Dimethyl-1H-pyrazol-5-amine is a pyrazole derivative. Pyrazole derivatives are known for their diverse pharmacological effects . .
Mode of Action
It’s known that pyrazole derivatives can interact with various targets, leading to a range of biological activities . For instance, some pyrazole derivatives have shown potent antileishmanial and antimalarial activities .
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways, contributing to their diverse pharmacological effects .
Result of Action
Some pyrazole derivatives have demonstrated significant antileishmanial and antimalarial activities .
Biochemical Analysis
Biochemical Properties
Pyrazole-based compounds are known to interact with various enzymes, proteins, and other biomolecules . For instance, some pyrazole derivatives have been shown to exhibit potent antileishmanial and antimalarial activities
Temporal Effects in Laboratory Settings
One of the synthesized compounds related to N,1-Dimethyl-1H-pyrazol-5-amine has been reported to have a promising melting point and thermal stability, suggesting potential long-term effects on cellular function .
Metabolic Pathways
Pyrazole derivatives are known to interact with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,1-Dimethyl-1H-pyrazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method is the cyclization of hydrazine derivatives with 1,3-diketones or their equivalents. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and under reflux conditions to facilitate the formation of the pyrazole ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: N,1-Dimethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The amino group at the 5-position can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Cyclization Reactions: It can undergo cyclocondensation reactions with compounds like ethyl acetoacetate to form fused heterocyclic systems.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Cyclocondensation: Ethyl acetoacetate and similar compounds are used in cyclization reactions, often in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Major Products:
- Substitution reactions yield various substituted pyrazole derivatives.
- Cyclocondensation reactions produce fused heterocyclic compounds.
- Oxidation and reduction reactions result in different oxidation states of the compound .
Scientific Research Applications
Chemistry: N,1-Dimethyl-1H-pyrazol-5-amine is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It has shown promise in the development of anti-inflammatory, anticancer, and antimicrobial agents .
Industry: The compound is used in the synthesis of materials with specific properties, such as dyes, pigments, and polymers. Its ability to form stable complexes with metals makes it useful in catalysis and material science .
Comparison with Similar Compounds
5-Amino-1,3-dimethylpyrazole: Similar in structure but with different substitution patterns.
1,3-Dimethyl-1H-pyrazol-5-amine: Lacks the amino group at the 5-position.
N-Methyl-1H-pyrazol-5-amine: Contains a single methyl group at the nitrogen atom.
Uniqueness: N,1-Dimethyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both dimethyl and amino groups allows for diverse chemical transformations and applications, making it a valuable compound in various research and industrial contexts .
Properties
IUPAC Name |
N,2-dimethylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-6-5-3-4-7-8(5)2/h3-4,6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWAHYMJTAHYQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=NN1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141299-83-4 |
Source
|
Record name | N,1-dimethyl-1H-pyrazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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